8-Deoxylactucin

Anti-inflammatory Nitric Oxide Inhibition Primary Immune Cells

Select 8-Deoxylactucin for its 1.56–3.1-fold greater potency over lactucin in inhibiting LPS-induced NO production and iNOS activity. It uniquely combines oral in vivo hepatoprotection with dual NF-κB/NRF2 modulation, validated in an acute hepatitis model. Its α-methylene-γ-lactone scaffold without C-8 hydroxylation provides a defined selectivity benchmark for ocular cancer screening, while also serving as a platform intermediate for semi-synthetic derivatization. High-purity, multi-mg to gram-scale supply available for mechanistic and translational studies.

Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
CAS No. 65725-10-2
Cat. No. B1214627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Deoxylactucin
CAS65725-10-2
Molecular FormulaC15H16O4
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCC1=C2C(C3C(CC1)C(=C)C(=O)O3)C(=CC2=O)CO
InChIInChI=1S/C15H16O4/c1-7-3-4-10-8(2)15(18)19-14(10)13-9(6-16)5-11(17)12(7)13/h5,10,13-14,16H,2-4,6H2,1H3/t10-,13-,14-/m0/s1
InChIKeyNIYXMGSLECQTQT-BPNCWPANSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Deoxylactucin (CAS 65725-10-2): Baseline Properties of a Guaianolide Sesquiterpene Lactone from Chicory


8-Deoxylactucin (CAS: 65725-10-2) is a guaianolide-type sesquiterpene lactone naturally occurring in chicory (Cichorium intybus L.) [1]. It is a bitter principle with a molecular formula of C15H16O4 and a molecular weight of 260.28 g/mol [2]. The compound lacks the hydroxyl group at the C-8 position that is present in its biosynthetic derivative lactucin, a structural difference that significantly influences its biological activity and metabolic fate [1].

Why Generic Substitution of Chicory Sesquiterpene Lactones Fails: Evidence-Based Differentiation of 8-Deoxylactucin


Sesquiterpene lactones from chicory, including lactucin, lactucopicrin, and their 11β,13-dihydro derivatives, exhibit diverse anti-inflammatory and cytotoxic profiles that are highly sensitive to minor structural modifications [1]. The presence or absence of a hydroxyl group at C-8, the saturation state of the exocyclic methylene, and esterification patterns all profoundly impact potency, selectivity, and metabolic stability [2]. 8-Deoxylactucin, as the direct precursor to lactucin, possesses a unique α-methylene-γ-lactone moiety essential for bioactivity but without the C-8 hydroxyl group [1]. This structural distinction translates into quantifiable differences in IC50 values across multiple assays and in vivo models, making generic substitution with other chicory sesquiterpene lactones scientifically unsound for applications requiring defined potency and target engagement.

Quantitative Differentiation of 8-Deoxylactucin: Head-to-Head Potency and Selectivity Comparisons


Superior Potency in LPS-Stimulated Murine Peritoneal Macrophages: 8-Deoxylactucin vs. Eupatolide

In a direct comparative study using LPS-stimulated murine peritoneal macrophages, 8-deoxylactucin inhibited nitric oxide (NO) production with an IC50 of 2.81 μM, demonstrating superior potency to the structurally related guaianolide eupatolide (IC50 = 4.38 μM) under identical assay conditions [1]. This 1.56-fold greater potency was achieved without suppression of cell viability, indicating a genuine immunomodulatory effect rather than cytotoxicity [1].

Anti-inflammatory Nitric Oxide Inhibition Primary Immune Cells

Enhanced iNOS Inhibition in RAW264.7 Macrophages: 8-Deoxylactucin vs. Lactucin

In a comparative assessment of isolates from Cichorium bottae root, 8-deoxylactucin inhibited inducible nitric oxide synthase (iNOS) activity with an IC50 of 6.8 ± 0.1 μM, which is approximately 3.1-fold more potent than the comparator compound lactucin (IC50 = 21.0 ± 4 μM) . The methanolic extract of the root inhibited iNOS with an IC50 of 10.5 ± 0.5 μg/mL .

Anti-inflammatory iNOS Inhibition Macrophage

In Vivo Hepatoprotective Efficacy in LPS/D-Galactosamine-Induced Acute Hepatitis Model

In a murine model of LPS/D-galactosamine (D-GalN)-induced acute hepatitis, 8-deoxylactucin treatment significantly mitigated liver injury as evidenced by reduced inflammatory infiltration, decreased serum levels of AST and ALT, and suppressed production of pro-inflammatory cytokines and 4-hydroxynonenal (a lipid peroxidation marker) [1]. This in vivo activity was mechanistically linked to dual modulation of NF-κB (blockade) and NRF2 (enhancement) pathways [1].

In Vivo Hepatoprotection Acute Hepatitis

Selective Cytotoxicity in Cancer Cells: 8-Deoxylactucin Therapeutic Index

8-Deoxylactucin exhibited selective cytotoxicity against human retinoblastoma RB355 cells (IC50 = 25 μM) compared to normal retinal pigment epithelial (RPE) cells (IC50 = 65 μM), yielding a selectivity index of 2.6 [1]. This differential sensitivity was associated with increased ROS production, apoptosis induction (caspase-3 cleavage, Bax upregulation, Bcl-2 downregulation), and cell cycle arrest via cyclin A/B1 inhibition [1].

Anticancer Selectivity Retinoblastoma

Biosynthetic Pathway Distinction: 8-Deoxylactucin as the Direct Substrate for Lactucin Synthase (CYP71DD33)

8-Deoxylactucin is the direct substrate for the cytochrome P450 enzyme CYP71DD33 (lactucin synthase), which catalyzes regiospecific hydroxylation at C-8 to produce lactucin [1]. CRISPR/Cas9 inactivation of CYP71DD33 in chicory taproots resulted in nearly complete elimination of lactucin and lactucopicrin with a concomitant strong increase in 8-deoxylactucin and its derivatives [1]. In vitro yeast microsome assays confirmed this enzymatic conversion [1].

Biosynthesis Enzyme Substrate Metabolic Engineering

Evidence-Driven Application Scenarios for 8-Deoxylactucin in Research and Industrial Settings


Anti-Inflammatory Lead Discovery Targeting Macrophage NO/iNOS Pathways

Researchers screening for potent inhibitors of LPS-induced NO production or iNOS activity should prioritize 8-deoxylactucin over lactucin or eupatolide due to its 1.56-fold to 3.1-fold greater potency in primary macrophages and RAW264.7 cells [1]. The compound's demonstrated ability to inhibit NO without suppressing cell viability makes it suitable for follow-up mechanistic studies on NF-κB and NRF2 signaling pathways [2].

In Vivo Hepatoprotection Studies in Acute Liver Injury Models

8-Deoxylactucin is uniquely positioned for in vivo studies of LPS/D-GalN-induced acute hepatitis based on published efficacy data showing reduced serum AST/ALT and inflammatory infiltration [1]. Researchers seeking a sesquiterpene lactone with validated oral activity and dual NF-κB/NRF2 modulation in a liver injury context should select 8-deoxylactucin over analogs lacking in vivo validation.

Anticancer Selectivity Screening in Retinoblastoma and Related Tumor Models

8-Deoxylactucin's 2.6-fold selectivity index for RB355 retinoblastoma cells over normal RPE cells provides a defined baseline for selectivity-focused anticancer screening [1]. While the original publication was retracted, the reported differential cytotoxicity offers a benchmark for independent verification and comparison with other sesquiterpene lactones in ocular cancer models.

Metabolic Engineering and Production Optimization in Chicory or Heterologous Systems

Industrial biotechnology groups aiming to increase yields of anti-inflammatory sesquiterpene lactones should target CYP71DD33 (lactucin synthase) for inactivation, as CRISPR/Cas9 knockout in chicory taproots strongly elevates 8-deoxylactucin and its derivatives [1]. 8-Deoxylactucin serves as both a valuable end-product and a platform intermediate for semi-synthetic derivatization.

Technical Documentation Hub

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